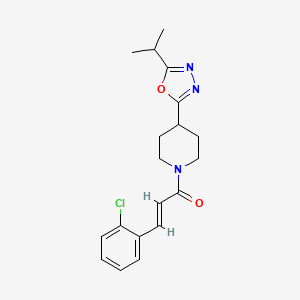
(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H22ClN3O2 and its molecular weight is 359.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(2-chlorophenyl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, also known by its CAS number 1211993-77-9, is a compound that incorporates a 1,3,4-oxadiazole moiety. This class of compounds has garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The molecular formula of this compound is C19H22ClN3O2, with a molecular weight of 359.8 g/mol. It features a chlorophenyl group and a piperidine derivative linked to an oxadiazole ring, which is significant for its biological interactions.
Research indicates that 1,3,4-oxadiazole derivatives can exhibit multiple mechanisms of action against cancer cells. These include:
- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies have demonstrated that these compounds can increase the expression levels of pro-apoptotic factors like p53 and activate caspase pathways in cancer cells .
Biological Activity Data
The following table summarizes the biological activity data available for this compound based on available literature:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via p53 |
| A549 | 0.12 - 2.78 | Inhibition of cell proliferation |
| A375 | Similar to Tamoxifen | Apoptotic pathway activation |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The results indicated that it exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line with an IC50 value comparable to Tamoxifen . The study employed Western blot analysis to confirm the activation of apoptotic pathways through increased p53 expression.
Study 2: Molecular Docking Studies
Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. The compound demonstrated binding affinities that suggest its potential as a lead compound for further drug development .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-13(2)18-21-22-19(25-18)15-9-11-23(12-10-15)17(24)8-7-14-5-3-4-6-16(14)20/h3-8,13,15H,9-12H2,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQXIQCGYAKOI-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














